Egualen sodium
Overview
Description
Azuloxa is primarily used in Japan for the treatment of gastric ulcers and gastritis . It is an azulene derivative that possesses unique chemical properties and biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azuloxa can be synthesized from 7-isopropyl azulen-2-yl carboxylate through a series of chemical reactions. The synthetic route involves successive 3-acetylation, reduction, decarboxylation, and finally, sulfonylation in the l-position . The reaction conditions for these steps typically involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods: In industrial settings, the production of Azuloxa involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The industrial production process also involves rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Azuloxa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Azuloxa include oxidizing agents, reducing agents, and sulfonating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of Azuloxa depend on the specific reagents and conditions used. For example, sulfonation reactions yield sulfonate derivatives, while reduction reactions produce reduced forms of the compound with altered chemical properties.
Scientific Research Applications
Azuloxa has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicine, it is used for the treatment of gastric ulcers and gastritis . Its anti-ulcer activity is attributed to its ability to antagonize TXA2 production and inhibit histamine release from mast cells in the stomach .
In chemistry, Azuloxa serves as a valuable compound for studying the reactivity of azulene derivatives and developing new synthetic methodologies In biology, it is used to investigate the mechanisms of anti-inflammatory and anti-ulcer activities
Mechanism of Action
The mechanism of action of Azuloxa is not well defined, but it is known to be a weak inhibitor of the enzyme system H+/K+ ATPase and a weak antagonist of prostanoid receptors . These activities contribute to its anti-inflammatory properties and its ability to promote the healing of gastric ulcers. In animal models, oral treatment with Azuloxa has been shown to promote mucosal regeneration and healing of ulcers induced by cortisone or acetic acid .
Comparison with Similar Compounds
Azuloxa is similar to other azulene derivatives, such as guaiazulene and chamazulene, which also possess anti-inflammatory and anti-ulcer activities . Azuloxa is unique in its water-soluble sodium sulfonate form, which enhances its bioavailability and therapeutic efficacy. Other similar compounds include azulene itself, which is an aromatic hydrocarbon with a unique chemical structure and interesting biological properties .
Properties
IUPAC Name |
sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWXVVNYQOMQZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99287-30-6 (Parent) | |
Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048787 | |
Record name | Egualen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97683-31-3 | |
Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Egualen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EGUALEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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